4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine
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Overview
Description
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-diketones, followed by bromination to introduce the bromine atom at the 4-position . The cyclopropyl group can be introduced via a cyclopropanation reaction, and the morpholine moiety is typically added through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and bromination steps, as well as the use of automated purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under certain conditions to form pyrazole N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyrazole.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The molecular targets and pathways involved would vary depending on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
4-bromo-5-cyclopropyl-1H-pyrazole: A closely related compound with a similar structure but lacking the morpholine moiety.
1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents.
Uniqueness
4-(4-bromo-3-cyclopropyl-1H-pyrazole-5-carbonyl)morpholine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the morpholine moiety, in particular, can enhance its solubility and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14BrN3O2 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
(4-bromo-5-cyclopropyl-1H-pyrazol-3-yl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H14BrN3O2/c12-8-9(7-1-2-7)13-14-10(8)11(16)15-3-5-17-6-4-15/h7H,1-6H2,(H,13,14) |
InChI Key |
PXRGDRBNLAKGEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)N3CCOCC3)Br |
Origin of Product |
United States |
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